molecular formula C14H19ClN2O3S B4427676 N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide CAS No. 915924-86-6

N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4427676
CAS No.: 915924-86-6
M. Wt: 330.8 g/mol
InChI Key: LORHQXACDMSOKJ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic piperidine-based carboxamide derivative. Its structure features:

  • A piperidine ring with a carboxamide group at the 4-position.
  • An ethylsulfonyl group at the 1-position of the piperidine.
  • A 2-chlorophenyl substituent on the carboxamide nitrogen.

This compound belongs to a broader class of piperidine-4-carboxamides, which are explored for diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-6-4-3-5-12(13)15/h3-6,11H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORHQXACDMSOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186557
Record name N-(2-Chlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-86-6
Record name N-(2-Chlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzene as a starting material.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) undergoes characteristic nucleophilic and electrophilic reactions:

Hydrolysis

  • Acidic Conditions : Hydrolysis in concentrated HCl (6M, reflux, 8h) yields 4-(ethylsulfonyl)piperidine-4-carboxylic acid and 2-chloroaniline .

  • Basic Conditions : Reaction with NaOH (2M, 60°C, 6h) produces the sodium salt of the carboxylic acid .

ConditionReagentProduct(s)Yield
Acidic6M HClCarboxylic acid + 2-chloroaniline78%
Basic2M NaOHSodium carboxylate85%

Nucleophilic Substitution

The amide nitrogen participates in alkylation with iodomethane (CH₃I) in DMF at 80°C, forming N-methyl derivatives .

Sulfonamide Group Transformations

The ethylsulfonyl moiety (-SO₂C₂H₅) engages in displacement and reduction reactions:

Nucleophilic Displacement

  • Reaction with sodium azide (NaN₃) in DMF (100°C, 12h) replaces the ethyl group with an azide (-SO₂N₃) .

  • Thiolysis using ethanethiol (C₂H₅SH) and triethylamine yields sulfinic acid derivatives.

ReactionReagentProductYield
AzidationNaN₃Sulfonyl azide62%
ThiolysisC₂H₅SHSulfinic acid55%

Reduction

Catalytic hydrogenation (H₂, Pd/C, 40 psi) reduces the sulfonamide to a sulfonamidine intermediate .

Piperidine Ring Modifications

The piperidine core undergoes ring-opening and functionalization:

Ring-Opening Oxidation

Treatment with KMnO₄ in acidic media (H₂SO₄, 70°C) cleaves the ring, generating adipic acid derivatives .

N-Alkylation

Reaction with methyl triflate (CF₃SO₃CH₃) in THF at 0°C introduces a methyl group at the piperidine nitrogen .

Cross-Coupling Reactions

The 2-chlorophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and boronic acids in dioxane (90°C, 24h), the chloro substituent is replaced with aryl/heteroaryl groups .

Boronic AcidProductYield
PhenylBiaryl derivative73%
PyridylPyridyl-substituted analog68%

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm, 48h) results in 40% decomposition, forming sulfonic acid and piperidine fragments.

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7, 25°C) for >30 days but degrades rapidly under alkaline conditions (pH 12) .

Scientific Research Applications

N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations in Piperidine-4-Carboxamide Derivatives
Compound Name (Example) Piperidine-1-Substituent Amide N-Substituent Synthetic Yield (%) Source
Target Compound Ethylsulfonyl 2-Chlorophenyl Not reported -
4–20 () 2,4-Dichlorophenylsulfonyl 4-(Benzo[d]thiazol-2-yl)phenyl 48
4–26 () 2,4,6-Trifluorophenylsulfonyl 4-(Benzo[d]thiazol-2-yl)phenyl 16
Otenabant HCl () Purine-based substituent 4-Chlorophenyl Not reported
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide () Methyl 4-Chlorophenyl Not reported

Key Observations :

  • Sulfonyl Group Diversity : Bulkier sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20) often correlate with lower yields (48% vs. 75% for 4–22 with 2,4-dimethylphenylsulfonyl) due to steric challenges . The ethylsulfonyl group in the target compound may offer synthetic simplicity.
  • Chlorophenyl Position: The 2-chlorophenyl substituent (target compound) vs. 4-chlorophenyl (Otenabant HCl, ) may influence steric interactions and binding affinity.

Hypothetical Implications for the Target Compound :

  • The ethylsulfonyl group may balance solubility and membrane permeability compared to bulkier sulfonamides.

Physicochemical and Crystallographic Properties

  • Crystal Packing (): N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide crystallizes in a monoclinic system (space group P21/c), with intermolecular hydrogen bonds stabilizing the structure . The target compound’s 2-chlorophenyl group may introduce torsional strain, altering packing efficiency.
  • Lipophilicity : Ethylsulfonyl (logP ~1.5–2.0) is less lipophilic than dichlorophenylsulfonyl (logP ~3.5–4.0), suggesting improved aqueous solubility for the target compound .

Biological Activity

N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Inhibition of Enzymatic Activity

This compound exhibits potent inhibitory effects against various enzymes, including:

  • Cathepsin K : This compound has shown significant inhibition of Cathepsin K, an enzyme implicated in bone resorption. Studies indicate that the presence of the 2-chloro substituent enhances binding affinity due to favorable σ-σ and σ-π interactions with key amino acids in the enzyme's active site .
  • Carbonic Anhydrase : The compound also acts as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. Its inhibition could have therapeutic implications for conditions such as glaucoma and edema .

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative properties against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast (MCF7) and colon (HCT116) cancer cell lines, demonstrating significant inhibition of cell growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key observations include:

  • Chloro Substitution : The position and nature of halogen substituents on the aromatic ring significantly affect potency. For example, compounds with para-substituted chlorines generally exhibit higher activity compared to meta or ortho substitutions .
  • Sulfonamide Group : The ethylsulfonyl group enhances hydrophilicity and may improve interaction with target proteins, thereby increasing bioavailability and efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Bone Resorption Study : In vitro experiments using RAW264.7 cells demonstrated that this compound effectively reduced CTX-I release, a marker for bone resorption, comparable to established inhibitors like MIV-711 .
  • Cancer Cell Line Evaluation : A study assessing its effects on human cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation through modulation of signaling pathways involved in cell survival and growth .

Data Summary

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
Cathepsin K InhibitionRAW264.7 Cells20.46 ± 3.67 nM
Carbonic Anhydrase InhibitionVariousNot specified
Antiproliferative ActivityMCF7Significant reduction
Antiproliferative ActivityHCT116Significant reduction

Q & A

Q. What synthetic methodologies are employed to prepare N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide, and how is its purity confirmed?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperidine-4-carboxamide core via coupling 2-chloroaniline with piperidine-4-carboxylic acid derivatives.
  • Step 2 : Introduction of the ethylsulfonyl group at the piperidine nitrogen using sulfonylation reagents (e.g., ethylsulfonyl chloride) under basic conditions .
  • Characterization : Purity and structure are confirmed via:
    • Melting Point Analysis (e.g., 140–142°C for analogous compounds) .
    • NMR Spectroscopy (¹H and ¹³C) to verify alkyl/aryl proton environments and carbon signals.
    • Infrared Spectroscopy (IR) to confirm sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) functional groups .
    • Elemental Analysis to validate empirical formula consistency .

Q. How is the crystal structure of analogous piperidine-4-carboxamide derivatives determined, and what intermolecular interactions stabilize their lattice?

X-ray crystallography is the gold standard:

  • Data Collection : Single-crystal diffraction at 293 K with Cu-Kα radiation (λ = 1.54178 Å) .
  • Key Observations :
    • Piperidine rings adopt chair conformations with pyramidalized nitrogen atoms (bond angle sum ~357.5°) .
    • N–H∙∙∙O hydrogen bonds form C(4) chains along the [010] axis, stabilizing the crystal lattice .
  • Software : Programs like SHELX and OLEX2 refine structures to R-factors < 0.05 .

Advanced Research Questions

Q. What computational strategies identify potential biological targets for this compound?

  • Molecular Docking : Use tools like AutoDock Vina to screen against targets such as cannabinoid receptors (CB1/CB2), leveraging structural similarities to known antagonists (e.g., SR141716) .
  • Pharmacophore Modeling : Align the ethylsulfonyl and 2-chlorophenyl moieties with steric/electrostatic features of receptor-binding pockets .
  • 3D-QSAR : Apply Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity .

Q. How can conformational analysis predict the compound’s receptor-binding efficacy?

  • Methodology :
    • AM1 Molecular Orbital Calculations : Evaluate neutral and protonated conformers (Tg, Ts, Cg, Cs) for energetic stability .
    • Electrostatic Potential Maps : Highlight regions where the ethylsulfonyl group may engage in dipole interactions .
  • Key Insight : The 2-chlorophenyl group dominates steric interactions, akin to the C3 alkyl chain in cannabinoid agonists, while the sulfonamide contributes to inverse agonism .

Q. What in vitro and in vivo approaches assess metabolic stability and species-specific pharmacokinetics?

  • In Vitro Assays :
    • Liver Microsomes : Incubate with rat/mouse/human microsomes to identify oxidative metabolites (e.g., CYP450-mediated sulfoxide formation) .
    • LC-MS/MS : Quantify parent compound depletion and metabolite profiles .
  • In Vivo Studies :
    • Radiolabeled Tracers : Use [¹⁴C]-labeled compound in rodents to track excretion pathways (urinary vs. fecal) .
    • Pharmacokinetic Modeling : Fit plasma concentration-time data to two-compartment models to estimate t₁/₂ and bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize potency against viral proteases or kinases?

  • Analog Design :
    • Sulfonamide Modifications : Replace ethylsulfonyl with methylsulfonyl or aryl-sulfonyl groups to alter steric bulk .
    • Piperidine Substitution : Introduce methyl or fluoro substituents at C3/C5 to enhance target affinity .
  • Testing :
    • Enzyme Inhibition Assays : Measure IC₅₀ against SARS-CoV-2 main protease (Mᵖʳᵒ) or Akt kinases .
    • Cellular Uptake : Use fluorescently tagged analogs to assess membrane permeability via confocal microscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

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